Boc-alpha-Methyl-D-Glu
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Overview
Description
Boc-alpha-Methyl-D-Glu, also known as Boc-®-2-amino-2-methylpentanedioic acid, is a derivative of glutamic acid. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its protective Boc (tert-butyloxycarbonyl) group. This compound is valuable in various scientific research applications, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-Methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with a Boc group. The reaction is carried out under either aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction can be performed in solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a continuous flow system to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-Methyl-D-Glu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: LiAlH4, NaBH4, RLi, RMgX.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
Boc-alpha-Methyl-D-Glu is widely used in scientific research due to its versatility:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of therapeutic peptides and as a building block for drug design.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-alpha-Methyl-D-Glu involves its ability to form covalent bonds with proteins and other biomolecules. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amino group until the desired stage of the synthesis .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-glutamic acid
- Boc-D-glutamic acid
- Boc-L-leucine
- Boc-D-leucine
Uniqueness
Boc-alpha-Methyl-D-Glu is unique due to its alpha-methyl substitution, which provides steric hindrance and affects the compound’s reactivity and selectivity in chemical reactions. This feature makes it particularly useful in the synthesis of peptides with specific structural requirements .
Properties
Molecular Formula |
C11H19NO6 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
CSNNEGCYWCLURA-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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